molecular formula C13H17N3OS B14406312 N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine CAS No. 87527-73-9

N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14406312
CAS No.: 87527-73-9
M. Wt: 263.36 g/mol
InChI Key: AKHKIHRHTQESLJ-UHFFFAOYSA-N
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Description

N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group, a phenoxypropyl group, and a thiadiazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a propyl halide in the presence of a base.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-(2-methylphenoxy)-1-propanamine: Similar in structure but lacks the thiadiazole ring.

    N-Methyl-5-phenyl-1,3,4-thiadiazol-2-amine: Similar thiadiazole ring but different substituents.

Uniqueness

N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring and a phenoxypropyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

87527-73-9

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H17N3OS/c1-10-6-3-4-7-11(10)17-9-5-8-12-15-16-13(14-2)18-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16)

InChI Key

AKHKIHRHTQESLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCC2=NN=C(S2)NC

Origin of Product

United States

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